2-((2-Chloroethyl)thio)ethanol

Description

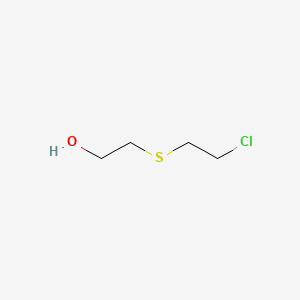

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFPMAMREQRRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219352 | |

| Record name | 2-((2-Chloroethyl)thio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-30-1 | |

| Record name | Hemisulfur mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Chloroethyl)thio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Half mustard gas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((2-Chloroethyl)thio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-chloroethyl)sulfanyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((2-CHLOROETHYL)THIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99B866STV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors for 2 2 Chloroethyl Thio Ethanol

Historical Synthetic Routes and Their Evolution

The synthesis of 2-((2-Chloroethyl)thio)ethanol has evolved over time, with early methods often being replaced by more efficient and safer protocols.

Early syntheses of this compound were often associated with the production of sulfur mustards. One of the foundational methods involved the reaction of thiodiglycol (B106055) with a chlorinating agent. Thiodiglycol itself was typically prepared from the reaction of 2-chloroethanol (B45725) with sodium sulfide (B99878) wikipedia.org. The subsequent chlorination of thiodiglycol could be achieved using various reagents, such as hydrogen chloride nih.gov.

Another early approach involved the reaction of ethylene (B1197577) oxide with hydrogen sulfide to produce 2-mercaptoethanol (B42355), which could then be further reacted to yield the desired product atamanchemicals.com. These early methods, while effective, often suffered from low yields and the production of significant amounts of byproducts.

A summary of early preparative approaches is presented in Table 1.

Table 1: Overview of Early Synthetic Approaches

| Precursors | Reagents | Key Reaction | Reference |

|---|---|---|---|

| 2-Chloroethanol, Sodium Sulfide | - | Formation of Thiodiglycol | wikipedia.org |

| Thiodiglycol | Hydrogen Chloride | Chlorination | nih.gov |

Over time, synthetic protocols were refined to improve yield, purity, and safety. One significant improvement was the direct reaction of diethylene glycol with thionyl chloride google.com. This method offers a more direct route to the target compound, avoiding the need to first synthesize and isolate thiodiglycol.

Another improved method involves the reaction of ethylene oxide with ethyl mercaptan, which can be promoted by ammonium (B1175870) hydroxide (B78521) to increase the reaction rate and yield of 2-(ethylthio)ethanol (B52129), a related compound, suggesting a potential pathway for the synthesis of this compound with appropriate modifications google.com.

More recent developments have focused on nucleophilic substitution reactions. For instance, sulfur-containing compounds can be synthesized by introducing thiol groups on the side chain of a substituted 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl)piperazine via nucleophilic substitution mdpi.com. While not a direct synthesis of this compound, these methods highlight the evolution towards more controlled and versatile synthetic strategies.

A patent describes a process for producing 2-(2'-chloroethoxy)ethanol by reacting diethylene glycol with hydrogen chloride, which can be seen as an alternative to using thionyl chloride google.com.

Precursor Chemistry and Feedstock Analysis

The quality and purity of the starting materials are critical for the successful synthesis of this compound.

The primary precursors for the synthesis of this compound include thiodiglycol, diethylene glycol, 2-mercaptoethanol, ethylene oxide, and various chlorinating agents.

Thiodiglycol (bis(2-hydroxyethyl)sulfide): This is a key intermediate. It is a colorless liquid, miscible with water and polar organic solvents wikipedia.org. Its purity is crucial as impurities can lead to side reactions during chlorination.

Diethylene Glycol: A common industrial chemical, it serves as a direct precursor in some improved synthetic routes google.com. It is a colorless, odorless, and hygroscopic liquid.

2-Mercaptoethanol: This compound is used in syntheses involving the introduction of a thioethanol group atamanchemicals.com. It is a liquid with a characteristic unpleasant odor.

Ethylene Oxide: A highly reactive gas, it is a precursor for both thiodiglycol and 2-mercaptoethanol wikipedia.orgatamanchemicals.com. Its handling requires special precautions due to its flammability and toxicity.

Thionyl Chloride (SOCl₂): A common chlorinating agent used to convert hydroxyl groups to chloro groups google.com. It is a colorless to yellow fuming liquid with a pungent odor.

Hydrogen Chloride (HCl): Used as a chlorinating agent in some of the earlier methods nih.gov.

The characterization of these precursors typically involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify any potential contaminants. Physical properties such as boiling point, melting point, and density are also important for quality control.

Table 2: Physical Properties of Key Precursors

| Precursor | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Thiodiglycol | C₄H₁₀O₂S | 122.19 | 283 | -10 |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 244-245 | -10.45 |

| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 157 | -100 |

| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 | -111.3 |

The purity of the precursors is paramount to prevent the formation of unwanted byproducts. For example, in the synthesis from thiodiglycol, impurities in the starting material can lead to a complex mixture of chlorinated products.

Stoichiometry, the molar ratio of reactants, must be carefully controlled to maximize the yield of this compound and minimize waste. In the reaction of diethylene glycol with thionyl chloride, for instance, the molar ratio of the reactants is a critical parameter that needs to be optimized google.com. An excess of the chlorinating agent can lead to the formation of bis(2-chloroethyl) ether, while an insufficient amount will result in incomplete conversion of the diethylene glycol.

Optimization of Synthetic Routes

Optimizing the synthetic route involves adjusting various reaction parameters to achieve the highest possible yield and purity of the final product. Key parameters that are often optimized include temperature, pressure, reaction time, and the use of catalysts or promoters.

For the synthesis of 2-(ethylthio)ethanol from ethylene oxide and ethyl mercaptan, it was found that using ammonium hydroxide as a promoter increased the reaction rate. The reaction was carried out at temperatures in the range of 150 to 200°F and pressures in the range of 45 to 70 psig google.com.

In the synthesis of 2-(2'-chloroethoxy)ethanol from diethylene glycol and hydrogen chloride, the extraction of the product with a suitable solvent was a key optimization step to obtain a high-purity product google.com.

A patent for the preparation of 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol and thionyl chloride details the importance of controlling the reaction temperature. The dropwise addition of thionyl chloride is carried out at 15-30°C to control the exothermic reaction google.com.

The optimization of the synthesis of related sulfur-containing compounds also provides valuable insights. For example, in the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, the choice of solvent was found to be critical, with ethanol (B145695) providing the best results mdpi.com.

Table 3: Optimization Parameters for Related Syntheses

| Reaction | Optimized Parameter | Value/Condition | Outcome | Reference |

|---|---|---|---|---|

| Ethylene oxide + Ethyl mercaptan | Promoter | Ammonium hydroxide | Increased reaction rate | google.com |

| Diethylene glycol + Hydrogen chloride | Purification | Solvent extraction | High-purity product | google.com |

| Diethylene glycol + Thionyl chloride | Temperature | 15-30°C during addition | Controlled reaction | google.com |

Catalyst and Reagent Selection for Enhanced Synthesis

The selection of appropriate catalysts and reagents is paramount for an efficient synthesis. In reactions involving chlorination steps, which may be part of a multi-step synthesis of the target compound, iron(III) chloride is a commonly used catalyst. For the core reaction of forming the thioether bond, a base is typically required to facilitate the nucleophilic attack.

Thionyl chloride is a key reagent used for converting hydroxyl groups into the more reactive chloro groups, a common strategy in synthesizing chlorinated compounds. chemicalbook.com For instance, the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) from triethylene glycol utilizes thionyl chloride. chemicalbook.com

Table 2: Key Catalysts and Reagents in the Synthesis of Related Thioethers

| Catalyst/Reagent | Function | Example of Use |

|---|---|---|

| Iron(III) chloride | Catalyst for chlorination | Used in chlorination steps of aromatic precursors. |

| Thionyl chloride | Chlorinating agent | Converts alcohols to alkyl chlorides. chemicalbook.com |

| Base | Promotes nucleophilic attack | Used in the alkylation of thiols. |

Stereochemical Considerations in Synthesis (if applicable)

The molecule this compound (Cl-CH₂CH₂-S-CH₂CH₂-OH) is achiral as it does not possess a stereocenter. Therefore, its synthesis does not inherently involve the formation of stereoisomers.

Chiral Synthesis and Resolution Studies

As this compound is an achiral molecule, chiral synthesis and resolution studies are not applicable for its direct preparation. Such studies would become relevant if a chiral center were introduced into the molecule, for example, by substitution at one of the carbon atoms to create a stereocenter. While the search results mention biocatalytic synthesis and enzymatic resolution for other chiral alcohols, there is no specific information regarding chiral derivatives of this compound. mdpi.comresearchgate.net

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective synthetic approaches are not relevant to the synthesis of this compound due to its achiral nature. These strategies are employed in the synthesis of molecules with multiple stereocenters to control the formation of specific diastereomers or in the synthesis of chiral molecules to produce a single enantiomer.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves considerations such as atom economy and reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. studypulse.au For the synthesis of this compound, an addition reaction would theoretically have a 100% atom economy. However, many common synthetic routes are substitution reactions, which inherently generate byproducts, thus lowering the atom economy.

For example, in a substitution reaction where a leaving group is replaced, the leaving group and any associated ions become waste products. Maximizing reaction efficiency by optimizing conditions to achieve a high percentage yield is another key aspect of green chemistry. preproom.org While specific atom economy calculations for the synthesis of this compound were not found in the search results, the general principles can be applied to evaluate different synthetic routes. A patent for an atom-economical synthesis of thiol compounds suggests that advancements in this area are being explored. google.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-chloroethane |

| 1-Chloro-4-[(2-chloroethyl)thio]benzene |

| 2-Mercaptoethanol |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol |

| Acetonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Iron(III) chloride |

| Sodium sulfide |

| Thiodiglycol |

| Thionyl chloride |

Solvent Minimization and Alternative Media

The reduction and replacement of traditional, often hazardous, organic solvents are cornerstones of green synthetic chemistry. For the synthesis of this compound and related organosulfur compounds, several strategies have been explored to minimize solvent use and employ more environmentally benign media.

One of the most effective methods for reducing reliance on organic solvents is the use of Phase-Transfer Catalysis (PTC) . jetir.org This technique is highly valuable in green chemistry because it facilitates reactions between reactants located in separate immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). jetir.orgias.ac.in By using a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the reactive species across the phase boundary, the need for a single solvent that dissolves all components is eliminated. jetir.orgbiomedres.us This allows for the use of water as a primary solvent, significantly reducing the organic solvent load and associated waste. jetir.org The PTC methodology is applicable to both liquid-liquid and solid-liquid reaction systems. ias.ac.in

The use of alternative, greener solvents is another key approach. Ethanol, recognized as a green solvent, has been successfully used in the synthesis of sulfur-containing compounds. mdpi.com For related compounds, catalyst-free reactions in ethanol have been developed, highlighting its utility in creating more sustainable processes. mdpi.com In contrast, some established industrial methods for similar chloroethoxy ethanols have relied on extraction processes using traditional solvents like benzene, toluene, xylene, and various chlorinated hydrocarbons, which are now being phased out due to environmental and health concerns. google.comgoogle.com

Solvent-free synthesis represents the ideal scenario for solvent minimization. For some organosulfur compounds, reactions have been achieved without any solvent, often aided by techniques like microwave irradiation, which can accelerate reaction rates. researchgate.net Furthermore, the development of magnetically recoverable catalysts may also contribute to reducing solvent usage in these syntheses. nih.govrsc.org

Table 1: Comparison of Solvent Systems in Organosulfur Compound Synthesis

| Synthetic Approach | Solvent System | Advantages | Disadvantages | Relevant Compounds |

| Phase-Transfer Catalysis (PTC) | Biphasic (e.g., Water/Organic) | Reduces organic solvent volume; enables use of water; can increase reaction rates. jetir.orgbiomedres.us | Requires a catalyst; may still use some organic solvent. | General Organosulfur Synthesis |

| Green Solvents | Ethanol | Lower toxicity; renewable resource; effective for some sulfur-containing compounds. mdpi.com | May not be suitable for all reaction types or scales. | Sulfur-containing ethyl piperazines mdpi.com |

| Traditional Solvents | Benzene, Toluene, Xylene | Established industrial processes; effective for extraction. google.com | High toxicity; environmental persistence; stringent regulations. | 2-(2'-chloroethoxy)ethanol google.com |

| Solvent-Free | None (Microwave-assisted) | Eliminates solvent waste; can lead to rapid reactions. researchgate.net | Limited to specific reactions; potential for localized overheating. | Schiff bases researchgate.net |

Waste Reduction Strategies

Minimizing waste is a critical goal in chemical production, governed by the principle that it is better to prevent waste than to treat it after it has been created. researchgate.net Strategies for the synthesis of this compound focus on improving reaction efficiency, recycling materials, and utilizing cleaner catalytic systems.

Recyclable catalysts are a primary strategy for waste reduction. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. In the synthesis of organosulfur compounds, magnetically recoverable catalysts, often based on iron nanoparticles, have shown promise. nih.govrsc.org These catalysts can be removed from the reactor using a magnetic field and reused multiple times with minimal loss of efficiency, which significantly cuts down on waste and operational costs. nih.govnih.gov Another example from a related process is the recycling of boric acid, which can be used as a reagent and subsequently recovered and reused. google.com

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, thereby reducing waste. dss.go.th This approach uses enzymes or whole microorganisms to perform chemical transformations under mild, aqueous conditions. dss.go.th For instance, bacteria such as Alcaligenes xylosoxydans and Rhodococcus sp. have been shown to transform thiodiglycol, a closely related compound, into other useful chemicals. dss.go.thnih.govnih.gov Such biocatalytic processes are highly specific, leading to fewer byproducts and cleaner waste streams. dss.go.th The use of microorganisms for these transformations operates at ambient temperature and pressure, further reducing the energy footprint and associated waste. researchgate.net

Table 2: Overview of Waste Reduction Strategies

| Strategy | Description | Key Benefits | Example Application |

| Recyclable Catalysts | Use of catalysts that can be easily separated and reused over multiple cycles. | Reduces catalyst waste; lowers operational costs; minimizes contamination of the final product. nih.govrsc.org | Magnetically recoverable Co-N-C catalysts for C-S bond cleavage; rGO/Fe3O4-CuO nanocomposites. nih.govresearchgate.net |

| Biocatalysis | Employment of microorganisms or isolated enzymes to catalyze reactions. | Environmentally friendly; operates under mild conditions (ambient temp/pressure); high selectivity reduces byproducts. dss.go.th | Alcaligenes xylosoxydans for the transformation of thiodiglycol. dss.go.thnih.gov |

| Byproduct Recycling | Recovering and reusing reagents or byproducts from the reaction. | Conserves resources; reduces disposal costs; improves atom economy. | Recovery and reuse of boric acid in the synthesis of chloroethoxy ethanols. google.com |

| Process Optimization | Designing the production process to maximize efficiency and minimize effluent. | Eliminates or reduces waste streams at the source. oecd.orgtexas.gov | Thiodiglycol production with no loaded wastewater generation. oecd.org |

Chemical Transformations and Reactivity Profiles of 2 2 Chloroethyl Thio Ethanol

Nucleophilic Substitution Reactions

The electron-deficient carbon atom bonded to the chlorine atom is a prime site for attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Nucleophilic Substitution

The most prominent reaction of 2-((2-Chloroethyl)thio)ethanol, particularly under basic conditions, is an intramolecular nucleophilic substitution. researchgate.net The reaction proceeds via a two-step mechanism. First, a rapid equilibrium is established where a base, such as a hydroxide (B78521) ion, deprotonates the terminal hydroxyl group to form the corresponding alkoxide. researchgate.net This is followed by a slower, rate-determining step in which the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing it and forming a stable six-membered heterocyclic ring, 1,4-oxathiane (B103149). researchgate.netwikipedia.org

This type of reaction, often referred to as an intramolecular Williamson ether synthesis, is a specific hydroxide ion-catalyzed process. researchgate.net The propensity for this cyclization is high due to the formation of a thermodynamically stable, strain-free six-membered ring. wikipedia.org The analogous compound, sulfur mustard (bis(2-chloroethyl)sulfide), also readily undergoes intramolecular cyclization to form a reactive cyclic sulfonium (B1226848) ion. nih.gov

| Reactant | Conditions | Major Product | Reaction Type |

| This compound | Aqueous alkali (e.g., NaOH, KOH) | 1,4-Oxathiane | Intramolecular Nucleophilic Substitution (SNi) |

Effects of Solvent and Leaving Group on Substitution Pathways

The choice of solvent plays a critical role in directing the outcome of reactions involving this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the leaving group. Water, in particular, encourages substitution reactions. chemguide.co.uk However, in the presence of a base, these solvents can also facilitate the deprotonation of the alcohol, promoting intramolecular cyclization. researchgate.net

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations but not anions, leaving the nucleophile "bare" and more reactive. This generally increases the rate of SN2 reactions.

Non-polar Solvents: Reactions in non-polar solvents are generally slower.

The leaving group in this molecule is chloride. In the context of alkyl halides, chloride, bromide, and iodide are all effective leaving groups. libretexts.org While their reactivity is broadly similar, the higher electronegativity of chlorine compared to bromine or iodine increases the acidity of the hydrogen atoms on the adjacent carbon (the β-hydrogens). libretexts.org This can make the substrate slightly more susceptible to elimination reactions compared to its bromo- or iodo-analogs under certain basic conditions. libretexts.org

Elimination Reactions

In competition with nucleophilic substitution, this compound can undergo elimination reactions, typically through a bimolecular (E2) mechanism, to form an alkene.

Dehydrochlorination Pathways

Dehydrochlorination involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a double bond. For this compound, this would lead to the formation of 2-(vinylthio)ethanol. This reaction is strongly promoted by strong, non-nucleophilic bases. libretexts.org

The mechanism is a concerted E2 process where the base removes a proton from the carbon adjacent to the chloro-substituted carbon, while simultaneously the C-Cl bond breaks and the π-bond forms. libretexts.org However, for this specific substrate, the term "dehydrochlorination" is also used to describe the base-catalyzed intramolecular cyclization to 1,4-oxathiane, as the net result is the loss of HCl from the molecule to form the cyclic ether. researchgate.net Kinetic studies on the alkaline dehydrochlorination of 2-chloroethanol (B45725) and related structures confirm that the reaction proceeds through a conjugate base (the alkoxide), which then cyclizes. researchgate.net

Factors Influencing Elimination versus Substitution

The competition between substitution and elimination is a fundamental aspect of alkyl halide reactivity and is governed by several factors. chemguide.co.uk

Base/Nucleophile Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination over substitution because their bulk makes it difficult to approach the electrophilic carbon for an SN2 attack, but they can easily abstract a proton from the periphery of the molecule. libretexts.org Strong, unhindered bases like hydroxide can act as both a nucleophile and a base, often leading to a mixture of products. chemguide.co.uk

Solvent: A less polar solvent, such as pure ethanol (B145695), favors elimination, whereas more polar solvents like water encourage substitution. chemguide.co.uk

Temperature: Increasing the reaction temperature generally favors elimination over substitution. chemguide.co.ukmasterorganicchemistry.com Elimination reactions result in an increase in the number of product molecules (alkene, chloride ion, and protonated base), leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway. masterorganicchemistry.com

Substrate Structure: The substrate is a primary alkyl chloride. Primary halides typically favor SN2 substitution. Elimination is generally disfavored for primary halides unless a sterically hindered base is used. chemguide.co.uk

| Condition | Favored Pathway | Rationale |

| High Temperature | Elimination (E2) | Increases the contribution of the entropy term (-TΔS) to the Gibbs free energy, favoring the creation of more product molecules. chemguide.co.ukmasterorganicchemistry.com |

| Concentrated, Strong Base | Elimination (E2) | High concentration of base favors the bimolecular E2 pathway. chemguide.co.uk |

| Sterically Hindered Base | Elimination (E2) | Nucleophilic attack (SN2) is sterically blocked, while proton abstraction (E2) is still possible. libretexts.org |

| Ethanol as Solvent | Elimination (E2) | Ethanol is less polar than water and better promotes elimination pathways. chemguide.co.uk |

| Aqueous Solution (e.g., aq. NaOH) | Substitution (SN2/Intramolecular) | Water is a polar solvent that solvates ions well, favoring substitution mechanisms. chemguide.co.uk |

| Weak Base/Good Nucleophile | Substitution (SN2) | A species that is a better nucleophile than a base will preferentially attack the electrophilic carbon. libretexts.org |

Oxidation Reactions Involving the Sulfur Atom

The sulfur atom in this compound is susceptible to oxidation, a common transformation for thioethers. This process can lead to the formation of sulfoxides and subsequently sulfones, each with distinct chemical properties and reactivity profiles. The degree of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions.

Thioether Oxidation to Sulfoxides

The initial oxidation of the thioether functionality in this compound yields the corresponding sulfoxide (B87167), 2-((2-chloroethyl)sulfinyl)ethanol. This transformation involves the addition of a single oxygen atom to the sulfur atom. A variety of oxidizing agents can accomplish this, with hydrogen peroxide and sodium periodate (B1199274) being common choices. tandfonline.comorganic-chemistry.org For instance, the oxidation of various organic sulfides to sulfoxides can be achieved using 30% hydrogen peroxide in the presence of a catalyst. organic-chemistry.org

In a study on the oxidation of 2-chloroethyl sulfides, dimethyl sulfoxide (DMSO) was also used as the oxidant. acs.org The selective oxidation of thioethers to sulfoxides is a critical transformation in organic synthesis, and various methods have been developed to achieve this without over-oxidation to the sulfone. organic-chemistry.orgarkat-usa.org One approach involves the use of a recyclable pseudocyclic hypervalent iodine reagent, benziodoxole triflate, which allows for the selective oxidation of various organic sulfides to sulfoxides under mild conditions. arkat-usa.org Another method employs a metal-free quinoid catalyst with oxygen as the oxidant at room temperature. organic-chemistry.org

While specific experimental data for the direct oxidation of this compound to its sulfoxide is not extensively detailed in the provided search results, the general principles of thioether oxidation are well-established. For example, the oxidation of 2-chloroethyl ethyl sulfide (B99878), a structurally similar compound, with hydrogen peroxide in the presence of an ionic liquid catalyst has been shown to produce the corresponding sulfoxide with high selectivity. researchgate.net

Table 3.3.1: Reagents for Thioether to Sulfoxide Oxidation

| Oxidizing Agent | Catalyst/Conditions | Selectivity | Reference |

| Hydrogen Peroxide (30%) | Recyclable silica-based tungstate | Good to excellent | organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Not specified | Not specified | acs.org |

| Benziodoxole triflate | Mild conditions | High | arkat-usa.org |

| Oxygen (O₂) | Metal-free quinoid catalyst, room temp. | High | organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Aqueous methanol (B129727) | High | tandfonline.com |

Sulfoxide Oxidation to Sulfones

Further oxidation of the sulfoxide, 2-((2-chloroethyl)sulfinyl)ethanol, leads to the formation of the corresponding sulfone, 2-((2-chloroethyl)sulfonyl)ethanol. This step requires a stronger oxidizing agent or more forcing reaction conditions compared to the initial oxidation of the thioether. Hydrogen peroxide is a common reagent for this transformation. tandfonline.com For instance, treating a thioether with four equivalents of hydrogen peroxide in trifluoroacetic acid can yield the bis-sulfone in high yield. tandfonline.com

The synthesis of related sulfonyl compounds often involves the oxidation of a corresponding thioether or sulfoxide. For example, 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride can be synthesized from its thioether precursor, and hydrogen peroxide is a common reagent for such oxidation reactions. The synthesis of 2-((2-chloroethyl)sulfonyl)ethylamine HCl salt has been achieved through the chlorination and oxidation of 2-(2'-hydroxyethylmercapto)ethylamine using chlorine gas. mdpi.com

Table 3.3.2: Reagents for Sulfoxide to Sulfone Oxidation

| Oxidizing Agent | Catalyst/Conditions | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid (4 equiv.) | Bis-sulfone | tandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Not specified | Sulfone | |

| Chlorine Gas (Cl₂) | Concentrated hydrochloric acid | Sulfonyl chloride | mdpi.com |

Selective Oxidation Methodologies

Achieving selective oxidation of the thioether to either the sulfoxide or the sulfone is a key challenge in the chemistry of sulfur-containing compounds. The outcome of the reaction is highly dependent on the choice of oxidant, stoichiometry, and reaction conditions.

For selective oxidation to the sulfoxide, milder oxidizing agents or controlled stoichiometry are typically employed. As mentioned previously, reagents like benziodoxole triflate and certain catalytic systems with molecular oxygen have demonstrated high selectivity for sulfoxide formation. organic-chemistry.orgarkat-usa.org The use of one equivalent of potassium periodate (KIO₄) in aqueous methanol has been effective for the preparation of mono-sulfoxides. tandfonline.com In a study on a mustard agent simulant, 2-chloroethyl ethyl sulfide, selective oxidation to the sulfoxide was achieved with over 97% yield using 30% hydrogen peroxide in an ionic liquid medium. researchgate.net This method was effective even at low temperatures and the ionic liquid could be recycled. researchgate.net

For the selective synthesis of the sulfone, stronger oxidizing agents or an excess of the oxidant are generally required. Using two equivalents of sodium periodate (NaIO₄) in aqueous methanol has been shown to produce bis-sulfoxides. tandfonline.com Similarly, using an excess of hydrogen peroxide can drive the oxidation to the sulfone. tandfonline.com The choice of catalyst can also dictate the selectivity. For instance, in the oxidation of sulfides with 30% hydrogen peroxide, a tantalum carbide catalyst favors the formation of sulfoxides, while a niobium carbide catalyst efficiently produces sulfones. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the modification of the compound's structure and properties.

Esterification and Etherification Reactions

Esterification

The hydroxyl group of this compound can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. d-nb.infolibretexts.org The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is a reversible process. d-nb.info A more reactive approach involves the use of acyl chlorides, which react vigorously with alcohols at room temperature to produce an ester and hydrogen chloride gas. d-nb.infonih.gov For example, the reaction of ethanoyl chloride with ethanol yields ethyl ethanoate. nih.gov

Another common method for esterification is the reaction with an acid anhydride (B1165640). libretexts.org This reaction is generally slower than with acyl chlorides and may require heating. d-nb.info For instance, ethanol reacts with acetic anhydride, often with gentle warming, to form ethyl ethanoate and acetic acid. doubtnut.com

Etherification

The hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. masterorganicchemistry.com The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.org

Table 3.4.1: General Conditions for Esterification and Etherification

| Reaction | Reagent | Catalyst/Conditions | Product Type | Reference |

| Esterification | Carboxylic Acid | Strong acid (e.g., H₂SO₄), heat | Ester | d-nb.info |

| Esterification | Acyl Chloride | Room temperature | Ester | d-nb.infonih.gov |

| Esterification | Acid Anhydride | Warming | Ester | d-nb.infolibretexts.org |

| Etherification | Alkyl Halide | Strong base (e.g., NaH) | Ether | masterorganicchemistry.comwikipedia.org |

Oxidation of the Hydroxyl Group

The primary alcohol functionality in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemistrysteps.comlibretexts.orguhcl.edu

Oxidation to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. chemistrysteps.comlibretexts.org Pyridinium chlorochromate (PCC) is a classic reagent for this selective transformation. d-nb.infochemistrysteps.comlibretexts.org The reaction is typically carried out in a non-aqueous solvent, such as dichloromethane. chemistrysteps.com Other mild oxidizing agents include Dess-Martin periodinane (DMP). libretexts.org

To achieve oxidation to the carboxylic acid, a stronger oxidizing agent is necessary, or the reaction conditions must be adjusted to allow for the initial aldehyde to be further oxidized. chemistrysteps.comchemicalbook.com Common strong oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic acid (prepared from CrO₃ and aqueous sulfuric acid). uhcl.edu When using a strong oxidizing agent, the primary alcohol is first oxidized to an aldehyde, which is then rapidly oxidized to the carboxylic acid. chemistrysteps.comchemicalbook.com A Chinese patent describes a method for synthesizing 2-(2-chloroethoxy)acetic acid by the direct oxidation of 2-chloroethoxy ethanol with nitric acid in water. google.com

Table 3.4.2: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product | Conditions | Reference |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane | d-nb.infochemistrysteps.comlibretexts.org |

| Dess-Martin Periodinane (DMP) | Aldehyde | Milder conditions than PCC | libretexts.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing conditions | uhcl.edu |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidizing conditions | uhcl.edu |

| Nitric Acid (HNO₃) | Carboxylic Acid | Aqueous solution | google.com |

Nucleophilic Attack at the Hydroxyl-Bearing Carbon

The hydroxyl (-OH) group in this compound is, by itself, a poor leaving group (OH⁻). Consequently, direct nucleophilic attack at the hydroxyl-bearing carbon via an Sₙ2 mechanism is unfavorable. For a substitution reaction to occur at this position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by reaction with specific reagents to form an intermediate ester or complex.

Once activated, the carbon atom becomes susceptible to attack by a range of nucleophiles. A common laboratory method for such a transformation is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into a chloroalkane. This process is analogous to the preparation of 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol, where thionyl chloride is used to replace a hydroxyl group with a chlorine atom google.com. In the case of this compound, this would result in the formation of bis(2-chloroethyl)sulfide, also known as sulfur mustard nih.gov.

The general scheme for this type of reaction involves two steps:

Activation: ROH + Activating Agent → RO-LG (where LG is a good leaving group)

Substitution: RO-LG + Nu⁻ → R-Nu + LG⁻ (where Nu is a nucleophile)

The table below outlines potential transformations involving nucleophilic attack at the hydroxyl-bearing carbon after activation.

| Activating Agent | Nucleophile (Nu⁻) | Product |

| H₂SO₄ (acid catalyst) | Br⁻ | 2-((2-Bromoethyl)thio)ethyl chloride |

| SOCl₂ (Thionyl chloride) | Cl⁻ (from reagent) | Bis(2-chloroethyl)sulfide |

| TsCl (Tosyl chloride) | CN⁻ (Cyanide) | 3-((2-Chloroethyl)thio)propanenitrile |

| PBr₃ (Phosphorus tribromide) | Br⁻ (from reagent) | 1-Bromo-2-((2-chloroethyl)thio)ethane |

Cyclization and Rearrangement Reactions

The structure of this compound, featuring a nucleophilic sulfur atom and an electrophilic carbon center (C-Cl bond) separated by an ethylene (B1197577) bridge, creates a predisposition for intramolecular reactions.

Intramolecular Cyclization Pathways

A prominent reaction pathway for this compound is intramolecular cyclization. The thioether sulfur atom can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This process, known as anchimeric assistance or neighboring group participation, results in the displacement of the chloride ion and the formation of a cyclic sulfonium salt intermediate. This type of transformation is well-documented for analogous compounds like bis(2-chloroethyl)sulfide, which cyclizes to form a highly reactive episulfonium ion nih.gov. This cyclic intermediate is significantly more reactive than its acyclic precursor. The reaction is a rapid, intramolecular Sₙ2-type displacement.

Formation of Sulfur-Containing Heterocycles

The intramolecular cyclization described above is, in itself, a method for forming a sulfur-containing heterocycle: a 2-(hydroxyethyl)thiranium chloride salt (a cyclic episulfonium salt). This three-membered ring is highly strained and thus very susceptible to subsequent nucleophilic attack, which opens the ring.

If the nucleophile is the molecule's own hydroxyl group, a second intramolecular reaction can occur, leading to the formation of a six-membered heterocycle. This would result in a derivative of 1,4-oxathiane. The formation of various sulfur-containing heterocycles, such as thiazolines and thiazoloindazoles, often involves cyclization steps where a sulfur nucleophile attacks an electrophilic center within the same molecule rsc.orgacs.org. While not starting from this compound, these syntheses illustrate the general principle of forming stable sulfur-containing rings through intramolecular reactions.

The table below summarizes potential heterocyclic structures originating from this compound.

| Reaction Type | Intermediate/Product | Ring System |

| Intramolecular Sₙ2 | 2-(hydroxyethyl)thiranium ion | Thirane (3-membered ring) |

| Intramolecular Attack by -OH | 1,4-Oxathiane derivative | 1,4-Oxathiane (6-membered ring) |

Skeletal Rearrangements Under Specific Conditions

While specific skeletal rearrangements for this compound are not extensively documented in the provided literature, the reactivity of related organosulfur compounds suggests such transformations are possible under certain conditions. For instance, Pummerer-type rearrangements occur when sulfoxides bearing an alpha-hydrogen are treated with an activating agent like acetic anhydride acs.org.

For this compound, a hypothetical Pummerer rearrangement could be envisioned if the thioether were first oxidized to a sulfoxide (2-((2-chloroethyl)sulfinyl)ethanol). Upon activation, this sulfoxide could rearrange to form an α-substituted thioether. Another possibility includes rearrangements promoted by reagents that facilitate the formation of cationic intermediates. For example, reactions of certain bicyclic alcohols with thionyl chloride are known to induce profound skeletal rearrangements driven by the migration of an oxygen atom nih.gov. A similar principle could apply to thio-analogs, where a thioether group might participate in or trigger a rearrangement under specific activating conditions. However, such pathways remain speculative for this molecule without direct experimental evidence.

Polymerization Potential and Oligomerization Studies

The bifunctional nature of this compound makes it a suitable candidate for polycondensation reactions. The molecule possesses both a nucleophilic site (the hydroxyl group) and an electrophilic site (the carbon bearing the chlorine atom), allowing for self-condensation.

Mechanistic Aspects of Oligomer and Polymer Formation

The polymerization of this compound would likely proceed via a step-growth mechanism. In the presence of a base to deprotonate the hydroxyl group, the resulting alkoxide of one molecule can act as a nucleophile, attacking the chloro-substituted carbon of another molecule. This nucleophilic substitution reaction displaces the chloride ion and forms an ether linkage, resulting in a dimer.

This process can continue, with the hydroxyl end of the dimer reacting with another monomer, and so on, to form trimers, tetramers, and eventually a high molecular weight polymer. The resulting polymer would have a repeating unit of (-O-CH₂CH₂-S-CH₂CH₂-), forming a poly(thioether ether). As with all step-growth polymerizations, the reaction would initially produce a mixture of oligomers of various lengths. The progression from monomer to polymer is illustrated in the table below. Related compounds are noted for their use in polymer chemistry solubilityofthings.com. For instance, thiodiglycol (B106055) is employed as a chain transfer agent in some polymerization processes, highlighting the role of such sulfur-containing diols in polymer manufacturing wikipedia.orgebi.ac.uk.

| Structure Name | Chemical Structure | Formula |

| Monomer | HO-CH₂CH₂-S-CH₂CH₂-Cl | C₄H₉ClOS |

| Dimer | HO-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-Cl | C₈H₁₇ClO₂S₂ |

| Trimer | HO-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-Cl | C₁₂H₂₅ClO₃S₃ |

| Polymer Repeat Unit | -[O-CH₂CH₂-S-CH₂CH₂]- | (C₄H₈OS)n |

Factors Influencing Degree of Polymerization

The polymerization of this compound is a complex process that can theoretically proceed through various mechanisms, given its bifunctional nature with both a hydroxyl (-OH) group and a reactive chloroethylthio group (-S-CH₂CH₂-Cl). The most probable route for polymerization is a self-condensation reaction, a type of step-growth polymerization, where the hydroxyl group of one monomer reacts with the chloroethyl group of another, eliminating a molecule of hydrogen chloride (HCl) to form a poly(thioether-ether) structure. The degree of polymerization (DP), which dictates the average number of monomer units in the final polymer chain and thus its molecular weight, is governed by several critical factors. These factors are primarily derived from the fundamental principles of step-growth and condensation polymerization, as direct experimental studies on this specific monomer are not extensively documented in publicly available literature.

Monomer Concentration In polymerization reactions, the concentration of the monomer plays a pivotal role. For interfacial polymerization processes, increasing the monomer concentration in their respective phases can lead to a higher degree of polymerization and a denser polymer network. aidic.it However, in solution or bulk polymerization, the effect can be more complex. Higher monomer concentrations generally increase the polymerization rate. In dispersion polymerizations of related thioether-containing monomers, lower monomer concentrations (e.g., ≤4 wt%) have been shown to produce well-defined particles, while higher concentrations (10 wt%) can lead to a broadening of the particle dispersity, and very high concentrations (30 wt%) may cause the solution to solidify as particles fuse. db-thueringen.de This suggests that an optimal monomer concentration exists to achieve a high degree of polymerization without leading to uncontrolled side reactions or process complications.

Temperature Temperature is a critical parameter in polycondensation reactions. google.com An increase in temperature typically accelerates the reaction rate, which can lead to a higher degree of polymerization within a given timeframe. mdpi.com However, excessively high temperatures can have detrimental effects. They can promote side reactions, such as chain transfer or degradation of the monomer or the resulting polymer, which can limit the achievable molecular weight. rsc.org For the synthesis of aryl polyethers and thioethers, polycondensation temperatures are typically in the range of 100°C to 400°C, depending on the reactivity of the monomers and the solvent used. google.com Finding the optimal temperature is therefore crucial for maximizing the degree of polymerization while minimizing undesirable thermal side reactions.

Catalyst and Initiator Systems The choice and concentration of a catalyst or initiator are fundamental to controlling the polymerization process. For the self-condensation of this compound, a base would likely be required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide to attack the chloroethyl group of another monomer. The type of base (e.g., alkali metal carbonates or hydroxides) and its concentration would significantly affect the rate of polymerization and, consequently, the final molecular weight. google.com

In related thiol-ene polymerizations, which also form poly(thioethers), the choice of initiator is known to play a significant role. researchgate.net For instance, in thiol-epoxy polymerizations, which proceed via a 'click' mechanism, a base catalyst is used, and the polymerization can be sensitive to the catalyst type. ntu.edu.sg Similarly, in atom transfer radical polymerization (ATRP), the initiator concentration directly influences the number of growing chains, with the degree of polymerization increasing reciprocally with the initial initiator concentration. researchgate.net

Solvent The solvent system can influence the polymerization in several ways. It must be able to dissolve the monomer and the growing polymer chains to allow for high molecular weight to be achieved. The solvent's polarity can affect the reaction kinetics. For the production of aryl polyethers, aromatic sulphone solvents are often preferred as they are suitable for polycondensation and have desirable water-dissolving properties for post-reaction purification. google.com In some systems, the solvent itself can participate in chain transfer reactions, which would limit the degree of polymerization. rsc.org The solvent must also be inert under the reaction conditions to prevent unwanted side reactions with the monomer, catalyst, or polymer.

Reaction Time and Purity Step-growth polymerizations require long reaction times to achieve high molecular weights. The degree of polymerization is highly dependent on reaching very high monomer conversion (typically >99%). Therefore, sufficient reaction time is essential. Furthermore, the purity of the monomer is paramount. In a self-condensation reaction, the stoichiometry of the two functional groups (-OH and -CH₂Cl) is inherently 1:1. However, the presence of monofunctional impurities can act as chain stoppers, severely limiting the maximum achievable degree of polymerization according to the Carothers equation. researchgate.net The efficient removal of by-products, such as HCl in this case, is also crucial as their accumulation can inhibit the reaction or cause reversible reactions, thereby limiting the polymer chain growth.

The following table summarizes the expected influence of these key factors on the degree of polymerization of this compound.

| Factor | General Influence on Degree of Polymerization | Supporting Rationale |

| Monomer Concentration | An optimal concentration range is expected. Too low may slow the reaction; too high may increase side reactions or processing issues. aidic.itdb-thueringen.de | Higher concentration increases collision frequency, but can also lead to insolubility or side reactions that limit chain growth. aidic.itdb-thueringen.de |

| Temperature | An optimal temperature exists. Increases rate but can cause degradation or side reactions at higher levels. google.commdpi.com | Reaction kinetics are temperature-dependent. High temperatures can lead to chain scission or other termination pathways. google.comrsc.org |

| Catalyst/Initiator | Type and concentration are critical. Controls initiation and propagation rates. | The number of growing chains and the rate of monomer addition are directly influenced by the catalyst/initiator system. researchgate.netntu.edu.sg |

| Solvent | Affects solubility and reaction kinetics. Must be inert. | Proper solvation of reactants and the growing polymer is necessary. Solvents can also participate in chain transfer. google.comrsc.org |

| Reaction Time | Longer times are generally required for high DP in step-growth polymerization. | High monomer conversion is necessary for high molecular weight, which requires sufficient time. |

| Monomer Purity | High purity is essential. Monofunctional impurities will limit the DP. | Impurities can act as chain terminators, preventing the formation of long polymer chains. researchgate.net |

Mechanistic Investigations of Reactions Involving 2 2 Chloroethyl Thio Ethanol

Kinetic Studies of Transformations

The kinetics of reactions involving 2-((2-Chloroethyl)thio)ethanol are fundamental to predicting its environmental fate and developing effective decontamination strategies. The hydrolysis of this compound, and its close analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES) and sulfur mustard, is a key transformation process.

Reaction Order Determination

To ensure the observation of pure first-order kinetics in experimental settings, this compound is often pre-dissolved in a polar organic solvent, and its concentration is kept low. This minimizes competing reactions and ensures that the rate of the reverse reaction is negligible. nih.gov

Activation Energy and Pre-exponential Factor Calculation

It is important to note that these values are for an oxidation reaction. However, they provide an approximation of the energy barrier and frequency of effective collisions for reactions involving this class of compounds. The activation energy for the hydrolysis of bis(2-chloroethyl)sulfide (sulfur mustard) has also been a subject of investigation, further highlighting the importance of this parameter in understanding the reaction kinetics. scispace.com

Thermodynamic Analysis of Reaction Pathways

A thermodynamic analysis of the reaction pathways of this compound is essential for understanding the spontaneity and equilibrium position of its transformations. Due to the limited availability of experimental thermodynamic data for this specific compound, computational studies on sulfur mustard serve as a primary source of information.

Equilibrium Constants of Reversible Reactions

The formation of the episulfonium ion from this compound is a key reversible step in its hydrolysis. nih.gov The equilibrium constant (K\textsubscript{eq}) for this reaction quantifies the relative concentrations of the reactant and the intermediate at equilibrium.

K\textsubscript{eq} = [Episulfonium ion][Cl\textsuperscript{-}] / [this compound]

A large value of K\textsubscript{eq} would indicate that the formation of the episulfonium ion is favored, while a small value would suggest that the equilibrium lies towards the reactant side. The retardation of the hydrolysis rate by added chloride ions is a direct consequence of this equilibrium, as it drives the reaction backward, reducing the concentration of the reactive intermediate. nih.gov While the qualitative aspects of this equilibrium are understood, quantitative values for the equilibrium constant for this compound are not readily found in the literature.

Transition State Elucidation

The transition state, a fleeting, high-energy configuration along the reaction coordinate, is of paramount importance in determining the rate and pathway of a chemical reaction. Its elucidation for reactions involving this compound and its analogues relies on a combination of spectroscopic techniques and computational modeling.

Computational chemistry offers a powerful avenue for investigating the geometries and energies of transition states. chemrxiv.org Methods such as density functional theory (DFT) can be employed to model the reaction pathways of 2-chloroethyl thioethers. These models can elucidate the structure of the transition state for the intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom. Such calculations would likely reveal a transition state with an elongated C-Cl bond and a partially formed C-S bond, leading to the formation of a cyclic episulfonium ion intermediate. These computational approaches are instrumental in rationalizing the significantly enhanced reaction rates observed in compounds capable of neighboring group participation compared to analogous compounds lacking this capability. libretexts.org

Role of Intermediates in Reaction Mechanisms

The reactivity of this compound is dominated by the formation of a key reactive intermediate, the episulfonium ion. This intermediate arises from an intramolecular nucleophilic substitution, a phenomenon known as neighboring group participation. masterorganicchemistry.comdalalinstitute.com

The primary reactive intermediate in the reactions of 2-chloroethyl thioethers is a cyclic sulfonium (B1226848) ion, also known as an episulfonium ion. masterorganicchemistry.comnih.gov This three-membered ring is formed when the lone pair of electrons on the sulfur atom attacks the γ-carbon, displacing the chloride ion. masterorganicchemistry.com While the direct detection of this intermediate for this compound is challenging, its existence is strongly supported by kinetic data and product analysis from studies on analogous compounds like sulfur mustard and CEES. nih.govnih.gov The retardation of the hydrolysis rate of sulfur mustard in the presence of added chloride ions is compelling evidence for the reversible formation of this cyclic intermediate. nih.gov

Modern analytical techniques like electrospray ionization-mass spectrometry (ESI-MS) are highly effective in detecting and characterizing charged, low-abundance reactive intermediates in solution. nih.gov Such methods could potentially be used to identify the episulfonium ion derived from this compound.

| Intermediate | Method of Formation | Evidence for Existence |

| Episulfonium Ion | Intramolecular S_N2 reaction (Neighboring Group Participation) | Kinetic studies (rate retardation by Cl⁻), product analysis, analogy to sulfur mustard and CEES |

| Sulfonium Salts | Reaction of episulfonium ion with nucleophiles or other thioether molecules | Synthesis and characterization from hydrolysis of CEES |

This table is generated based on data from analogous compounds and established chemical principles.

The hydrolysis of CEES has been shown to involve the formation of sulfonium salts, which can influence the reaction mechanism and deviate from simple first-order kinetics under concentrated conditions. nih.gov

Catalytic Effects on Reactivity

The reactions of 2-chloroethyl thioethers can be influenced by catalysts that can accelerate either hydrolysis, dehydrochlorination, or oxidation pathways.

Studies on CEES have demonstrated that diethylenetriamine (B155796) (DETA) can act as a catalyst in its reaction with sodium ethoxide, significantly increasing the reaction rate. nih.gov The reaction mechanism for CEES in the presence of this catalyst is predominantly elimination. nih.gov Furthermore, silver-ion-exchanged zeolite Y has been shown to effectively capture and rapidly hydrolyze CEES. acs.org

For the oxidation of the thioether group, which is a common detoxification pathway, bioinspired molybdenum and tungsten dithiolene complexes have been shown to be highly efficient and selective catalysts for the oxidation of CEES to its less toxic sulfoxide (B87167) using hydrogen peroxide. chemrxiv.org

| Catalyst/System | Reaction Type | Effect on Reactivity | Analogue Studied |

| Diethylenetriamine (DETA) | Dehydrochlorination/Elimination | Significant rate increase | 2-chloroethyl ethyl sulfide (CEES) |

| Silver-Ion-Exchanged Zeolite Y | Hydrolysis | Rapid capture and hydrolysis | 2-chloroethyl ethyl sulfide (CEES) |

| Mo/W Dithiolene Complexes | Oxidation | Efficient and selective oxidation to sulfoxide | 2-chloroethyl ethyl sulfide (CEES) |

This table summarizes catalytic effects observed for a close analogue of this compound.

Role of Acid and Base Catalysis

The hydrolysis and cyclization of this compound and its analogs are subject to both acid and base catalysis, with the reaction mechanism being heavily dependent on the pH of the medium.

Under neutral or acidic conditions, the hydrolysis of analogous sulfur mustards like 2-chloroethyl ethyl sulfide (CEES) is proposed to proceed through an SN1-like mechanism. osti.gov This process is initiated by the intramolecular attack of the sulfur atom on the carbon bearing the chloride, forming a strained, three-membered episulfonium ion (a cyclic sulfonium ion). This intermediate is then attacked by water to yield the corresponding alcohol and a proton. The rate-determining step is the formation of the episulfonium ion.

In the presence of a strong acid, the reaction mechanism can be further elucidated. The acid can protonate the hydroxyl group, making it a better leaving group, though the dominant pathway in many cases remains the formation of the sulfonium ion due to the potent nucleophilicity of the sulfur atom.

Under basic conditions, the reaction can proceed via different pathways. While direct SN2 displacement of the chloride by a hydroxide (B78521) ion is possible, a more significant pathway often involves an elimination reaction, particularly if there are protons on the carbon adjacent to the sulfur. researchgate.net However, for this compound, intramolecular cyclization is a prominent reaction under basic conditions. The alkoxide, formed by the deprotonation of the hydroxyl group, can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a cyclic ether. The rate of this intramolecular cyclization is influenced by the basicity of the medium.

The hydrolysis of the closely related sulfur mustard analog, 2-chloroethyl ethyl sulfide (CEES), has been studied in various solvent mixtures, and the kinetics support a mechanism involving a sulfonium ion intermediate. osti.gov

Table 1: Kinetic Data for the Degradation of 2-Chloroethyl Ethyl Sulfide (CEES) in Different Solvents

| Solvent Mixture (v/v) | Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

| Methanol (B129727) | Ambient | -0.017 | 39.8 |

| Methanol-Water (1:1) | Ambient | -0.047 | 14.7 |

Data compiled from studies on the photocatalytic degradation of CEES, where the reaction follows first-order kinetics. rsc.org

Metal-Catalyzed Transformations

Metal complexes have been investigated for their ability to catalyze the degradation of sulfur mustard analogs. These transformations often involve oxidation or hydrolysis pathways, with the metal center playing a key role in activating the substrate or the nucleophile.

One area of investigation is the use of photocatalysts for the degradation of these compounds. For instance, a hybrid material composed of polyhydroxyl aluminum cations and porphyrin anions has been shown to be an effective photocatalyst for the degradation of 2-chloroethyl ethyl sulfide (CEES) under visible light irradiation. rsc.org The mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻), by the excited porphyrin macrocycle. rsc.org These ROS then oxidize the sulfur atom of CEES to the less toxic sulfoxide. rsc.org

The reaction proceeds through a combination of oxidation and alcoholysis/hydrolysis, depending on the solvent. rsc.org In methanol, both oxidation to the sulfoxide and methanolysis products are observed. In a methanol-water mixture, hydrolysis products are also formed. The photocatalyst enhances the quantum yield of singlet oxygen generation, leading to efficient degradation of the sulfur mustard simulant. rsc.org

Table 2: Efficiency of Photocatalytic Degradation of 2-Chloroethyl Ethyl Sulfide (CEES)

| Solvent | Reaction Time (min) | Degradation Rate (%) |

| Methanol | 180 | 96.16 |

| Methanol-Water (1:1) | 90 | 99.01 |

Data from a study using an Al13–TCPP hybrid photocatalyst. rsc.org

Enzyme Mimetic Catalysis

Enzyme mimetics are synthetic molecules that are designed to replicate the function of natural enzymes. In the context of this compound, research into enzyme mimetic catalysis has focused on developing catalysts that can efficiently hydrolyze or detoxify this and related compounds. Hydrolytic enzymes, or hydrolases, are a major class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. uts.edu.auacs.org

The design of synthetic hydrolase mimics often incorporates key features of the enzymatic active site, such as the presence of nucleophilic and general acid/base functional groups, and the ability to stabilize the transition state of the reaction. For the hydrolysis of this compound, an effective enzyme mimetic would need to facilitate the attack of water on the electrophilic carbon center and assist in the departure of the chloride leaving group.

Given the mechanism of hydrolysis involving a cyclic sulfonium ion, an enzyme mimetic could be designed to stabilize this positively charged intermediate, thereby lowering the activation energy of the reaction. This could be achieved through the incorporation of anionic or polar functional groups within a hydrophobic binding cavity that can accommodate the substrate.

While specific enzyme mimetics for the direct catalysis of this compound are not extensively reported in the literature, the principles of bioinspired catalysis offer a promising avenue for the development of novel catalysts for its detoxification. acs.org The focus is on creating synthetic catalysts that can operate under mild conditions with high selectivity and efficiency, similar to their natural counterparts.

Theoretical and Computational Studies of 2 2 Chloroethyl Thio Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic structure of molecules, which is fundamental to understanding their stability, reactivity, and properties. For 2-((2-Chloroethyl)thio)ethanol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic behavior. These calculations solve approximations of the Schrödinger equation to determine the molecule's wave function, from which various electronic properties can be derived.

Molecular Orbital Analysis

Molecular orbitals (MOs) describe the regions in a molecule where electrons are likely to be found. An analysis of the MOs of this compound reveals how atomic orbitals from carbon, hydrogen, oxygen, sulfur, and chlorine combine. The resulting MOs can be classified as bonding, anti-bonding, or non-bonding. The distribution and energy levels of these orbitals are key to the molecule's chemical behavior. For instance, the lone pairs on the sulfur and oxygen atoms are expected to occupy high-energy non-bonding orbitals, making them potential sites for electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in this compound is not uniform due to the different electronegativities of its constituent atoms. The highly electronegative chlorine and oxygen atoms pull electron density towards themselves, creating partial negative charges (δ-) and leaving the adjacent carbon and hydrogen atoms with partial positive charges (δ+). This charge separation creates a dipole moment.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. In such a map for this compound, regions of negative potential, typically colored red, would be concentrated around the chlorine and oxygen atoms, indicating their role as nucleophilic centers. Conversely, areas of positive potential, colored blue, would be found around the hydrogen atoms, particularly the hydroxyl proton, highlighting them as potential electrophilic sites.

Frontier Orbital Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the sulfur atom, which is less electronegative than oxygen and thus holds its lone pair electrons more loosely. This makes the sulfur atom a primary site for oxidation and reaction with electrophiles. The LUMO is expected to be associated with the anti-bonding orbital of the carbon-chlorine bond (σ*C-Cl). This indicates that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the chlorine, leading to the displacement of the chloride ion. This intramolecular reactivity is a key feature of sulfur mustards and their analogues.

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Orbital | Predicted Primary Location | Implied Reactivity |

|---|---|---|

| HOMO | Sulfur Atom (lone pair) | Site for electrophilic attack and oxidation |

Molecular Dynamics Simulations of Reactive Processes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, solvent effects, and chemical reactions over time.

Solvent Effects on Molecular Conformations and Reactivity

The surrounding solvent can have a significant impact on the conformation and reactivity of this compound. In polar solvents like water, the molecule's polar groups (the hydroxyl and chloro groups) will interact with solvent molecules through hydrogen bonding and dipole-dipole interactions. These interactions can stabilize certain conformations over others. For example, solvent molecules can form hydrogen bonds with the chlorine atom, which can facilitate the cleavage of the C-Cl bond. acs.org

MD simulations can model these solvent-solute interactions explicitly, providing insights into how the solvent shell influences the molecule's structure. The simulations can also reveal how the solvent mediates the approach of reactants and stabilizes transition states or intermediates, thereby affecting reaction rates. For instance, the rate-limiting step in the hydrolysis of related sulfur mustards is the formation of a cyclic sulfonium (B1226848) intermediate, a process that is heavily influenced by the aqueous environment. nih.gov

Simulating Reaction Pathways and Energy Landscapes

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to map out the reaction pathways and associated energy landscapes for the reactions of this compound. A key reaction pathway for this molecule is intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom to form a three-membered cyclic sulfonium ion (an episulfonium ion) and release a chloride ion.

Table 2: Key Computational Parameters in the Study of this compound

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, MO energies, charge distribution | Understanding fundamental stability and electronic properties |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites | Identifying nucleophilic (O, S, Cl) and electrophilic (H) centers |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO gap, location of frontier orbitals | Predicting reactivity, particularly intramolecular cyclization |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Modeling behavior in realistic environments (e.g., water) |

Conformational Analysis Using Computational Methods

A complete computational analysis would explore the potential energy surface of this compound to identify its stable three-dimensional structures, or conformational isomers.

Prediction of Reaction Energetics and Pathways

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, providing insights into their feasibility and speed.

Computational Spectroscopy for Mechanistic Insights

Theoretical and computational chemistry offer powerful tools for elucidating the complex reaction mechanisms involving this compound. By modeling the spectroscopic properties of proposed intermediates and transition states, computational methods can provide critical insights that are often difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. dtic.milarxiv.org These predictions serve as a valuable guide for identifying transient species in reaction mixtures and for confirming structural assignments, thereby helping to piece together the step-by-step molecular transformations.

Prediction of Vibrational Spectra for Intermediates

The hydrolysis or decomposition of this compound can proceed through various short-lived intermediates. One of the primary mechanisms involved in the reactions of sulfur mustards and related compounds is the formation of a cyclic sulfonium ion (episulfonium ion) intermediate. researchgate.net This occurs through an intramolecular nucleophilic attack where the sulfur atom displaces the chloride ion. The subsequent reaction with water or other nucleophiles opens this ring to form products like thiodiglycol (B106055).

Computational methods, particularly DFT using functionals like B3LYP with extended basis sets such as 6-311++G(d,p), can be used to calculate the harmonic vibrational frequencies of these proposed intermediates. nih.gov By comparing the predicted Infrared (IR) and Raman spectra of species like the cyclic sulfonium ion with experimentally measured spectra of the reaction mixture, it is possible to identify the characteristic vibrational modes of these transient species.

For example, the formation of the three-membered ring in the sulfonium intermediate would lead to unique ring strain and vibrational modes that are absent in the linear reactant or the final product. Key spectral regions to monitor would include the C-S stretching frequencies, which would be significantly altered in the strained cyclic intermediate compared to the thioether in this compound, and the appearance of new modes associated with the ring structure.